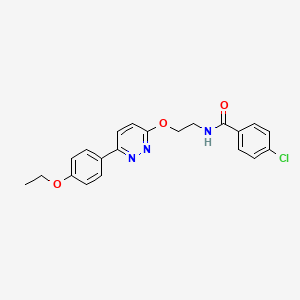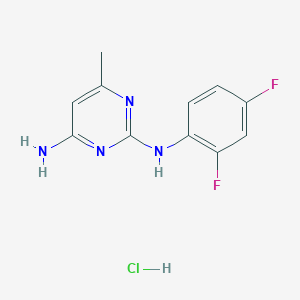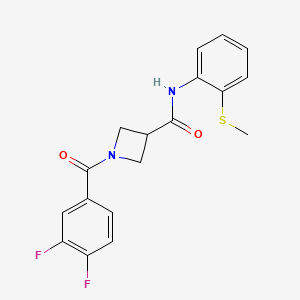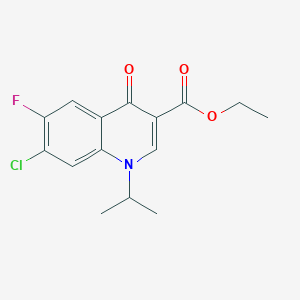
4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a pyridazinone ring substituted with a 4-ethoxyphenyl group, a chloro group, and a benzamide moiety.
Preparation Methods
The synthesis of 4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-ethoxyphenyl group: This step involves the substitution of the pyridazinone ring with a 4-ethoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the chloro group: The chloro group can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the benzamide moiety: This involves the reaction of the intermediate compound with benzoyl chloride or benzamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new pharmaceuticals.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s anti-inflammatory and analgesic properties have been explored for the treatment of various inflammatory conditions and pain management.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammatory and signaling pathways. By inhibiting these enzymes, the compound can reduce inflammation and modulate various biological processes .
Comparison with Similar Compounds
4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide can be compared with other pyridazinone derivatives, such as:
Zardaverine: A potent phosphodiesterase inhibitor with anti-inflammatory properties.
Emorfazone: An anti-inflammatory agent used for the treatment of pain and inflammation.
Pyridaben: An acaricide used in agriculture to control mite infestations.
Norflurazon: A herbicide used to control weed growth in various crops.
Properties
IUPAC Name |
4-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLLRGPSFNWSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-methoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)

![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![N-[(furan-2-yl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2684774.png)

![N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2684779.png)
![1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2684780.png)
![4-[4-(benzyloxy)phenyl]-2-(benzylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2684782.png)

![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
